4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid
Overview
Description
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H3Br2NO5 and its molecular weight is 340.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry : Some compounds similar to 4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid, like 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, are investigated for their potential as inhibitors of the influenza virus neuraminidase. These compounds can crystallize as hydrogen-bonded dimers, stabilizing their crystal structure through intermolecular hydrogen bonding, which is crucial for their biological activity (Jedrzejas et al., 1995).
Chemical Synthesis and Stability : The nitrobenzoyl group in related compounds serves as an effective protector for functional hydroxyl groups, reducing oxidative stability and allowing for high yields of desired ions in chemical syntheses (Jorge & Stradiotto, 1996).
Derivative Formation : The process of halogenation and nitration of related compounds leads to various derivatives, such as 4-bromo and 4,6-dibromo derivatives. These reactions are important for creating specific chemical structures needed in different applications (Grinev et al., 1983).
Biochemistry : In biochemical contexts, compounds like 4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid can be used for determining sulfhydryl groups in biological materials, indicating potential for biological and medical applications (Ellman, 1959).
Material Science : The structural properties of similar compounds, such as the crystal structure of 4-carboxy-2-nitrobenzeneboronic acid, are studied for their potential interactions in material science applications. The molecular structure and bonding features of these compounds can offer insights into their use in various technological applications (Soundararajan et al., 1993).
properties
IUPAC Name |
4,6-dibromo-3-hydroxy-2-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO5/c8-2-1-3(9)6(11)5(10(14)15)4(2)7(12)13/h1,11H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPABBXTZOHVHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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